3-(4-Aminophenyl)cyclopentan-1-one
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Overview
Description
3-(4-Aminophenyl)cyclopentan-1-one is an organic compound characterized by a cyclopentanone ring substituted with a 4-aminophenyl group
Scientific Research Applications
3-(4-Aminophenyl)cyclopentan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
Target of Action
The primary targets of 3-(4-Aminophenyl)cyclopentan-1-one are the proteins of the evolutionary cycle of T. cruzi, a parasite responsible for causing Trypanosomiasis . These proteins include Cruzain, Trypanothione reductase, TcGAPDH, and CYP51 .
Mode of Action
this compound interacts with its targets through molecular docking and dynamics . It acts on the active site of the CYP51 receptor, establishing a stable complex with the target through hydrogen interactions .
Biochemical Pathways
The compound affects the biochemical pathways associated with the proteins of the evolutionary cycle of T. cruzi
Pharmacokinetics
The compound presents an alignment between permeability and hepatic clearance, although it presents low metabolic stability . It can form reactive metabolites from N-conjugation and C=C epoxidation . These properties influence the compound’s bioavailability and dosage.
Result of Action
The compound exhibits antitrypanosomiasis activity, as evidenced by in vitro tests showing its effectiveness against Trypomastigotes . The compound’s action results in the inhibition of parasite proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenyl)cyclopentan-1-one typically involves the reaction of cyclopentanone with 4-nitroaniline, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst or a chemical reducing agent like iron powder in acidic medium .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminophenyl)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various electrophiles such as acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 3-(4-Nitrophenyl)cyclopentan-1-one.
Reduction: 3-(4-Aminophenyl)cyclopentanol.
Substitution: Derivatives like 3-(4-Acetamidophenyl)cyclopentan-1-one.
Comparison with Similar Compounds
Similar Compounds
3-(4-Nitrophenyl)cyclopentan-1-one: Similar structure but with a nitro group instead of an amino group.
3-(4-Hydroxyphenyl)cyclopentan-1-one: Contains a hydroxyl group instead of an amino group.
3-(4-Methylphenyl)cyclopentan-1-one: Features a methyl group instead of an amino group.
Uniqueness
3-(4-Aminophenyl)cyclopentan-1-one is unique due to the presence of the amino group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
3-(4-aminophenyl)cyclopentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c12-10-4-1-8(2-5-10)9-3-6-11(13)7-9/h1-2,4-5,9H,3,6-7,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXDAJHUFAFQCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210818-34-1 |
Source
|
Record name | 3-(4-aminophenyl)cyclopentan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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